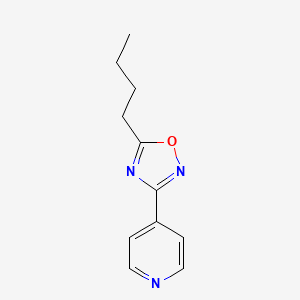

5-Butyl-3-pyridin-4-yl-1,2,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-butyl-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-3-4-10-13-11(14-15-10)9-5-7-12-8-6-9/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGGQUYYHUBSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NO1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Butyl 3 Pyridin 4 Yl 1,2,4 Oxadiazole

Established Synthetic Routes to 1,2,4-Oxadiazole (B8745197) Core Structures

The construction of the 1,2,4-oxadiazole ring system can be achieved through several reliable synthetic strategies. The most common approaches involve the use of amidoximes as key intermediates, which undergo cyclization with various acylating agents or their equivalents.

Amidoxime-Based Condensation Reactions

The most conventional and widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime (B1450833) with a carboxylic acid derivative. This two-step process typically begins with the O-acylation of the amidoxime to form an O-acyl amidoxime intermediate. This intermediate is then subjected to cyclodehydration to yield the final 1,2,4-oxadiazole ring.

The acylation of amidoximes can be achieved using a variety of acylating agents, including acyl chlorides, anhydrides, and esters. The subsequent cyclization often requires heating or the use of a dehydrating agent or a catalyst. Common reagents and conditions for the cyclodehydration step include heating in solvents like pyridine (B92270) or dimethylformamide (DMF), or the use of reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.netmdpi.com The use of CDI is advantageous as it facilitates both the formation and cyclodehydration of the O-acyl benzamidoxime (B57231) intermediate, often allowing for a simplified purification process. researchgate.netmdpi.com

| Acylating Agent | Catalyst/Conditions for Cyclization | Reference |

| Acyl Chlorides | Pyridine, TBAF | researchgate.net |

| Carboxylic Acid Esters | NaOH/DMSO, K2CO3, MWI | researchgate.net |

| Carboxylic Acid Anhydrides | Heat, Dehydrating agents | researchgate.net |

| Carboxylic Acids | CDI, TBTU, T3P | researchgate.net |

Table 1: Common Acylating Agents and Cyclization Conditions for Amidoxime-Based 1,2,4-Oxadiazole Synthesis.

1,3-Dipolar Cycloaddition Strategies of Nitrile Oxides

An alternative and powerful approach to the 1,2,4-oxadiazole core is through the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. Nitrile oxides are highly reactive intermediates that can be generated in situ from various precursors, such as the dehydration of nitroalkanes or the oxidation of aldoximes.

This method, however, can be limited by the reactivity of the nitrile's triple bond and the potential for the nitrile oxide to dimerize, leading to the formation of furoxans (1,2,5-oxadiazole-2-oxides). Despite these challenges, the use of catalysts, such as platinum(IV) compounds, can facilitate the reaction under mild conditions, improving the yield of the desired 1,2,4-oxadiazole.

One-Pot Synthetic Procedures for 1,2,4-Oxadiazoles

One such approach involves the reaction of an amidoxime directly with a carboxylic acid in the presence of a coupling agent like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). The reaction proceeds through an in situ generated O-acyl amidoxime, which then cyclizes. researchgate.net Another efficient one-pot method utilizes the reaction of amidoximes with carboxylic acid esters in a superbasic medium like NaOH/DMSO at room temperature. researchgate.net Furthermore, procedures starting from nitriles, hydroxylamine (B1172632), and an aldehyde have been developed, where the aldehyde acts as both a substrate and an oxidant in a base-mediated reaction. lew.ro

| Starting Materials | Key Reagents/Catalysts | Advantages | Reference |

| Amidoxime, Carboxylic Acid | TBTU, TsCl | Mild conditions, good to very good yields | researchgate.net |

| Amidoxime, Carboxylic Acid Ester | NaOH/DMSO | Room temperature, simple purification | researchgate.net |

| Nitrile, Aldehyde, Hydroxylamine | Base (e.g., K2CO3) | No external oxidant needed | lew.ro |

Table 2: Examples of One-Pot Synthetic Procedures for 1,2,4-Oxadiazoles.

Targeted Synthesis of 5-Butyl-3-pyridin-4-yl-1,2,4-oxadiazole and its Precursors

Synthesis of Pyridine-4-Carboxamidoxime and Butyric Acid Derivatives

The key precursor, pyridine-4-carboxamidoxime, can be synthesized from 4-cyanopyridine (B195900). The reaction typically involves treating 4-cyanopyridine with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent like aqueous ethanol.

Butyric acid can be activated for the reaction with the amidoxime in several ways. The most common activated forms are butyryl chloride and butyric anhydride (B1165640). Butyryl chloride can be prepared from butyric acid by reaction with thionyl chloride (SOCl₂), while butyric anhydride is commercially available or can be synthesized by methods such as the reaction of butyric acid with acetic anhydride.

| Precursor | Starting Material | Key Reagents |

| Pyridine-4-carboxamidoxime | 4-Cyanopyridine | Hydroxylamine hydrochloride, Base (e.g., K2CO3) |

| Butyryl Chloride | Butyric Acid | Thionyl chloride (SOCl₂) |

| Butyric Anhydride | Butyric Acid | Acetic anhydride |

Table 3: Synthesis of Precursors for this compound.

Cyclization Reactions for the 1,2,4-Oxadiazole Ring Formation

The formation of the this compound would proceed via the reaction of pyridine-4-carboxamidoxime with an activated butyric acid derivative. A representative method would involve the following steps:

Acylation: Pyridine-4-carboxamidoxime would be reacted with either butyryl chloride or butyric anhydride in a suitable solvent, such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine (B128534) in dichloromethane). This reaction would form the O-butyryl-pyridine-4-carboxamidoxime intermediate.

Cyclodehydration: The intermediate O-acyl amidoxime would then undergo cyclodehydration to form the 1,2,4-oxadiazole ring. This can often be achieved by heating the reaction mixture. For instance, refluxing in a high-boiling solvent like toluene (B28343) or xylene is a common practice. Alternatively, the cyclization can be promoted by the addition of a dehydrating agent or a catalyst. The use of a one-pot approach with a coupling agent like CDI or TBTU, reacting pyridine-4-carboxamidoxime directly with butyric acid, would also be a viable and efficient strategy. researchgate.netlew.ro

A general representation of the final cyclization step is as follows: The O-butyryl-pyridine-4-carboxamidoxime intermediate, upon heating, loses a molecule of water to form the stable aromatic 1,2,4-oxadiazole ring, yielding this compound. The reaction progress would typically be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), and the final product would be purified using methods like column chromatography or recrystallization.

Advanced Synthetic Approaches and Process Optimization

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as this compound, has evolved from classical two-step procedures to more sophisticated methods. lew.ro Advanced approaches focus on improving reaction efficiency, reducing environmental impact, and simplifying purification processes. These methodologies often involve the acylation of an amidoxime followed by a cyclodehydration reaction, a process that can be significantly enhanced through modern techniques. lew.roresearchgate.net

Microwave-Assisted Synthesis and Green Chemistry Principles

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in green chemistry, offering substantial benefits over conventional heating methods. ajrconline.orgsciencepublishinggroup.com This technology utilizes microwave radiation to heat reactions, which can lead to dramatic accelerations in reaction rates, increased product yields, and enhanced purity. researchgate.netclockss.org The primary mechanisms involve dipolar polarization and ionic conduction within the reaction medium, resulting in rapid and uniform heating. sciencepublishinggroup.com

For the synthesis of this compound, a microwave-assisted approach can be applied to the key cyclization step. In a typical procedure, the precursor, such as an O-acylated amidoxime, is irradiated in a suitable solvent. This method often reduces reaction times from several hours to mere minutes. lew.ronih.gov The principles of green chemistry are well-served by this technique, as it minimizes energy consumption and often allows for the use of more environmentally benign solvents or even solvent-free conditions. ajrconline.orgresearchgate.net

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

| Reaction Time | 5-14 hours | 3-7 minutes | researchgate.net |

| Energy Source | Oil bath, heating mantle | Microwave irradiation | researchgate.net |

| Heating | Conductive, slow, non-uniform | Dielectric, rapid, uniform | sciencepublishinggroup.com |

| Yield | Moderate to Good | Good to Excellent | ajrconline.orgnih.gov |

| Green Aspect | Higher energy consumption, potential for hazardous solvents | Reduced energy, compatible with solvent-free conditions | ajrconline.orgresearchgate.net |

This table presents a comparative overview of conventional versus microwave-assisted synthesis for heterocyclic compounds like oxadiazoles (B1248032), based on general findings in the literature.

Catalytic Methods in this compound Synthesis

Catalysis offers a powerful avenue for enhancing the efficiency and selectivity of chemical reactions. In the synthesis of 1,2,4-oxadiazoles, catalysts can be employed in both the formation of precursors and the final ring-closing dehydration. For instance, the use of a superbase medium like NaOH/DMSO has been shown to facilitate the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and esters at room temperature. nih.gov

More advanced catalytic systems involve transition metals, particularly palladium, for constructing the core structure through cross-coupling reactions. A plausible, though complex, strategy for this compound could involve a Suzuki or similar cross-coupling reaction. This might entail coupling a pre-formed 3-(boronic acid)-5-butyl-1,2,4-oxadiazole with a 4-halopyridine, or conversely, coupling 4-(boronic acid)pyridine with a 3-halo-5-butyl-1,2,4-oxadiazole. Such palladium-catalyzed reactions are well-established for creating C-C bonds in the synthesis of complex heterocyclic systems, including quinazolinyl-oxadiazoles. nih.gov These methods provide a modular approach to building diverse analogues. nih.gov

Regioselectivity and Chemo-selectivity Considerations

The synthesis of unsymmetrically substituted 1,2,4-oxadiazoles requires strict control over regioselectivity to ensure the correct placement of substituents at the C3 and C5 positions of the heterocyclic ring. chim.it The most common and reliable method for achieving this is the acylation of an amidoxime followed by cyclization. researchgate.net

To synthesize this compound specifically, the reaction would involve isonicotinamidoxime (B75245) (where the pyridin-4-yl group is destined for the C3 position) and an activated derivative of pentanoic acid, such as pentanoyl chloride or pentanoic anhydride (where the butyl group is destined for the C5 position). The reaction proceeds via an O-acyl amidoxime intermediate, which then undergoes thermal or acid/base-catalyzed cyclodehydration to yield the desired 3,5-disubstituted product. researchgate.netchim.it

An alternative route, the [3+2] cycloaddition of a nitrile oxide, would require different starting materials and could lead to the opposite regioisomer. chim.it For example, reacting valeronitrile (B87234) oxide with isonicontrile would place the butyl group at C3 and the pyridinyl group at C5. Therefore, the amidoxime pathway is generally preferred for its predictable regiochemical outcome. chim.it

Chemo-selectivity is also critical, particularly when functional groups are present on either the pyridine ring or the butyl chain. The reaction conditions for the cyclization must be chosen to avoid unwanted side reactions with these other functionalities.

| Synthetic Pathway | C3 Precursor | C5 Precursor | Product Regioisomer | Reference |

| Amidoxime Acylation | Isonicotinamidoxime | Pentanoyl Chloride | This compound | researchgate.netchim.it |

| [3+2] Cycloaddition | Isonitrile | Valeronitrile Oxide | 3-Butyl-5-pyridin-4-yl-1,2,4-oxadiazole | chim.it |

This table illustrates the regiochemical outcome of the two primary synthetic routes to 1,2,4-oxadiazoles.

Chemical Transformations and Analogue Synthesis for Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR exploration would involve systematic modification of both the butyl side chain and the pyridine moiety to probe interactions with biological targets. nih.gov

Functionalization of the Butyl Side Chain

The n-butyl group at the C5 position is a lipophilic moiety that can be modified to explore the impact of size, polarity, and hydrogen bonding capacity on activity. Synthetic strategies would focus on creating a library of analogues with varied alkyl chains.

Potential modifications include:

Chain Length Variation: Synthesizing analogues with shorter (propyl, ethyl) or longer (pentyl, hexyl) alkyl chains to determine optimal lipophilicity.

Introduction of Unsaturation: Creating alkenyl or alkynyl chains to introduce conformational rigidity. lew.ro

Terminal Functionalization: Oxidation of the terminal methyl group to an alcohol, aldehyde, or carboxylic acid can introduce polarity and hydrogen bonding capabilities. The synthesis of related 1,2,4-oxadiazole butanoic acids has been reported, demonstrating the feasibility of adding acidic functional groups. rjptonline.org

Introduction of Heteroatoms: Replacing a methylene (B1212753) unit with an oxygen (ether linkage) or nitrogen (amine linkage) can significantly alter physicochemical properties.

| Modification Type | Example Functional Group | Rationale for SAR |

| Chain Length | Propyl, Pentyl | Modulate lipophilicity and van der Waals interactions. |

| Branching | Isobutyl, sec-Butyl, tert-Butyl | Investigate steric tolerance in the binding pocket. lew.ronih.gov |

| Polar Group | -CH₂(CH₂)₂CH₂OH, -CH₂(CH₂)₂COOH | Introduce hydrogen bond donor/acceptor sites; alter solubility. rjptonline.org |

| Halogenation | -CH₂(CH₂)₂CH₂F, -CH₂(CH₂)₂CH₂Cl | Modify electronic properties and metabolic stability. |

This table outlines potential modifications to the butyl chain for SAR studies and the scientific reasoning behind them.

Modifications on the Pyridine Moiety

The pyridine ring at the C3 position offers numerous opportunities for modification to probe electronic, steric, and hydrogen bonding interactions. Studies on related pyridyl-containing heterocycles have shown that even small changes to this ring can have profound effects on biological activity. nih.govnih.gov

Key modifications include:

Isomeric Position of Nitrogen: The position of the nitrogen atom in the pyridine ring is often critical for activity. Synthesizing the pyridin-2-yl and pyridin-3-yl analogues would be a primary step in SAR exploration. In some compound series, changing from a 4-pyridyl to a 3-pyridyl maintained activity, while a 2-pyridyl analogue was inactive. nih.gov

Ring Substitution: Introducing small substituents (e.g., methyl, chloro, fluoro, methoxy) at various positions on the pyridine ring can explore the electronic and steric requirements of the target binding site.

Bioisosteric Replacement: Replacing the pyridine ring with other aromatic or heteroaromatic systems (e.g., phenyl, pyrimidine, thiazole) can assess the importance of the pyridine nitrogen as a hydrogen bond acceptor. clockss.org

| Modification Type | Example Analogue | Rationale for SAR | Reference |

| Nitrogen Position | 5-Butyl-3-(pyridin-3-yl)-1,2,4-oxadiazole | Explore the optimal position of the hydrogen bond acceptor. | nih.gov |

| Ring Substitution | 5-Butyl-3-(2-chloro-pyridin-4-yl)-1,2,4-oxadiazole | Probe electronic effects and steric tolerance. | researchgate.net |

| Bioisosteric Replacement | 5-Butyl-3-(pyrimidin-4-yl)-1,2,4-oxadiazole | Determine the necessity of the pyridine scaffold. clockss.orgnih.gov | |

| Fused Rings | 5-Butyl-3-(quinolin-4-yl)-1,2,4-oxadiazole | Increase surface area and explore larger binding domains. | rjptonline.org |

This table details potential modifications to the pyridine ring for SAR studies and their strategic purpose.

Derivatization of the Oxadiazole Heterocycle

The 1,2,4-oxadiazole ring is a five-membered heterocyclic system characterized by a low index of aromaticity, which predisposes it to a variety of chemical transformations and rearrangements. psu.edu The reactivity of the 1,2,4-oxadiazole core in "this compound" is governed by the inherent properties of the heterocycle itself, influenced by the nature of its substituents—the butyl group at C(5) and the pyridin-4-yl group at C(3). psu.edu The ring contains multiple reactive sites: electrophilic carbons at positions C(3) and C(5), and nucleophilic nitrogen atoms at N(2) and N(4). chim.it Furthermore, the labile O(1)-N(2) bond is susceptible to cleavage under various conditions, leading to ring-opening or rearrangement reactions. psu.educhim.it

Derivatization of the 1,2,4-oxadiazole moiety can be broadly categorized into reactions that maintain the core heterocyclic structure and those that involve its transformation into other heterocyclic systems. These derivatizations are crucial for modifying the physicochemical properties and biological activities of the parent molecule.

One of the most significant reactions of the 1,2,4-oxadiazole ring is the Boulton-Katritzky rearrangement. chim.it This thermal process involves an intramolecular nucleophilic substitution where a nucleophilic atom in the side chain at C(3) attacks the N(2) position of the oxadiazole ring, leading to the cleavage of the O-N bond and subsequent rearrangement to form a new heterocycle. chim.it The specific outcome of this rearrangement is dependent on the nature of the side chain. chim.it

The 1,2,4-oxadiazole ring can also undergo photochemical rearrangements. psu.edu Upon photo-excitation, the ring can proceed through various intermediates, including zwitterionic or diradical species, which can then rearrange into other more stable heterocyclic structures. psu.edu

Reductive cleavage of the weak O-N bond is another pathway for the derivatization of the 1,2,4-oxadiazole ring. psu.edu This reaction opens the heterocyclic ring and can be a useful strategy for the synthesis of open-chain structures or for further transformation into different cyclic systems.

While direct nucleophilic attack on the ring nitrogen atoms by external nucleophiles is not common, the carbon atoms of the oxadiazole ring, C(3) and C(5), are electrophilic and can react with nucleophiles. psu.edu Additionally, derivatization can be achieved by modifying the substituents attached to the oxadiazole ring. For instance, reactions can be performed on the butyl group or the pyridine ring without altering the central oxadiazole core.

The synthesis of analogs with different substituents at the C(3) and C(5) positions is a primary method for the derivatization of the this compound scaffold. A variety of synthetic methods allow for the introduction of diverse functional groups, which can significantly alter the molecule's properties. mdpi.comnih.govnih.gov These methods often involve the reaction of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.it

The table below summarizes key derivatization reactions applicable to the 1,2,4-oxadiazole heterocycle.

| Reaction Type | Description | Potential Outcome for this compound | Reference |

| Boulton-Katritzky Rearrangement | A thermal, intramolecular nucleophilic substitution involving a side-chain nucleophile and the N(2) atom of the oxadiazole ring, leading to a rearranged heterocycle. | Transformation into a new heterocyclic system, depending on the reactivity of the pyridin-4-yl substituent. | chim.it |

| Photochemical Rearrangement | Isomerization or fragmentation of the oxadiazole ring upon exposure to light, proceeding through high-energy intermediates. | Formation of various isomeric heterocycles or ring-opened products. | psu.edu |

| Reductive Ring Cleavage | Cleavage of the weak O-N bond within the oxadiazole ring through reduction. | Opening of the 1,2,4-oxadiazole ring to form an open-chain derivative. | psu.edu |

| Electrophilic Addition to Substituents | Reactions involving electrophilic attack on substituents attached to the oxadiazole ring, such as an acetylenic group. | Modification of the butyl or pyridinyl substituents without altering the oxadiazole core. | beilstein-journals.org |

| Synthesis of Analogs | Creation of derivatives by employing various synthetic routes to introduce different functional groups at the C(3) and C(5) positions of the 1,2,4-oxadiazole ring. | Generation of a library of compounds with diverse substituents in place of the butyl or pyridin-4-yl groups. | mdpi.comnih.gov |

Advanced Structural Elucidation and Conformational Analysis of 5 Butyl 3 Pyridin 4 Yl 1,2,4 Oxadiazole

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in verifying the identity and purity of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy collectively offer a complete picture of the molecule's structure.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule by mapping the carbon and proton framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Butyl-3-pyridin-4-yl-1,2,4-oxadiazole is expected to show distinct signals corresponding to the protons of the butyl group and the pyridinyl moiety. The pyridinyl protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The two protons ortho to the pyridine (B92270) nitrogen (H-2' and H-6') are expected to be the most deshielded due to the inductive effect of the nitrogen atom, appearing as a doublet. The protons meta to the nitrogen (H-3' and H-5') would appear as another doublet at a slightly higher field. For the butyl group, a triplet corresponding to the terminal methyl protons (CH₃) would be observed at the highest field (around δ 0.9-1.0 ppm). The internal methylene (B1212753) groups (CH₂) would appear as multiplets, while the methylene group adjacent to the oxadiazole ring (α-CH₂) would be the most deshielded of the aliphatic protons, resonating as a triplet around δ 2.8-3.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atoms of the oxadiazole ring are highly deshielded, with signals typically appearing in the δ 158-175 ppm range. The carbons of the pyridine ring would resonate between δ 121-151 ppm. The quaternary carbon of the pyridine ring attached to the oxadiazole (C-4') and the carbons adjacent to the nitrogen (C-2' and C-6') would be readily identifiable. The butyl group carbons would appear in the aliphatic region (δ 13-35 ppm), with the α-CH₂ carbon being the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structures and standard chemical shift increments.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyridine Ring | ||

| C-2', C-6' | ~8.7 (d) | ~150.8 |

| C-3', C-5' | ~7.9 (d) | ~121.5 |

| C-4' | - | ~134.0 |

| Oxadiazole Ring | ||

| C-3 | - | ~167.0 |

| C-5 | - | ~175.0 |

| Butyl Chain | ||

| α-CH₂ | ~2.9 (t) | ~28.0 |

| β-CH₂ | ~1.8 (sextet) | ~29.5 |

| γ-CH₂ | ~1.4 (sextet) | ~22.0 |

HRMS is an essential technique for confirming the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₁₁H₁₃N₃O, the calculated exact mass of the protonated molecule [M+H]⁺ would be determined. The experimentally measured mass from HRMS analysis must match the calculated value to within a few parts per million (ppm), which provides unambiguous confirmation of the elemental composition.

Table 2: HRMS Data for this compound

| Formula | Species | Calculated Exact Mass |

|---|---|---|

| C₁₁H₁₃N₃O | [M+H]⁺ | 204.1131 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. Key vibrations include C=N stretching from both the pyridine and oxadiazole rings, typically observed in the 1550-1650 cm⁻¹ region. The C-O-C stretching of the oxadiazole ring usually appears around 1050-1250 cm⁻¹. Aromatic C-H stretching from the pyridine ring would be seen above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group would appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic systems like the one present in the target compound exhibit characteristic absorptions in the UV region. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the conjugated system formed by the pyridine and oxadiazole rings. Weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed. Typically, pyridine-containing compounds show absorption maxima around 250-260 nm.

Table 3: Characteristic IR and UV-Vis Data

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR Spectroscopy | Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2960 | |

| C=N Stretch (Pyridine, Oxadiazole) | 1550-1650 | |

| C=C Stretch (Pyridine) | 1400-1500 | |

| C-O-C Stretch (Oxadiazole) | 1050-1250 | |

| UV-Vis Spectroscopy | π → π* Transition | ~250-280 nm |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of analogous structures reveals key structural features. Crystallographic studies on related 3,5-disubstituted-1,2,4-oxadiazoles show that the oxadiazole ring is essentially planar. When linked to an aromatic ring like pyridine, there is often a dihedral angle between the two rings, indicating some degree of torsional freedom. The butyl chain would likely adopt a staggered conformation to minimize steric strain. Bond lengths and angles within the oxadiazole and pyridine rings would be consistent with established values for such heterocyclic systems.

Table 4: Typical Bond Lengths and Angles from Analogous Crystal Structures

| Parameter | Description | Typical Value |

|---|---|---|

| Bond Lengths (Å) | ||

| O1-C5 (Oxadiazole) | ~1.35 Å | |

| N2-C3 (Oxadiazole) | ~1.30 Å | |

| C3-C4' (Pyridine) | Inter-ring bond | ~1.47 Å |

| **Bond Angles (°) ** | ||

| C5-O1-N2 (Oxadiazole) | ~105° | |

| N4-C3-N2 (Oxadiazole) | ~112° |

| Dihedral Angle (°) | Pyridine-Oxadiazole | 5-20° |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. For this compound, the analysis would likely reveal a variety of non-covalent interactions that dictate the crystal packing.

The Hirshfeld surface mapped with dnorm would highlight regions of close intermolecular contact. Red spots on the surface would indicate contacts shorter than the van der Waals radii, primarily corresponding to hydrogen bonds. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor, possibly interacting with C-H donors from neighboring molecules (C-H···N interactions).

2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this, the most significant contributions to the total Hirshfeld surface are expected to come from H···H contacts (around 40-50%), reflecting the prevalence of hydrogen atoms on the molecular surface, particularly from the butyl group. Other important interactions would include C···H/H···C contacts (20-25%), indicative of C-H···π stacking, and N···H/H···N contacts (10-15%), corresponding to the aforementioned hydrogen bonds. π-π stacking interactions between the pyridine and/or oxadiazole rings of adjacent molecules may also play a role in stabilizing the crystal structure.

Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Percentage Contribution | Description |

|---|---|---|

| H···H | 45% | van der Waals forces, primarily from butyl chains |

| C···H / H···C | 22% | C-H···π interactions involving aromatic rings |

| N···H / H···N | 14% | Weak C-H···N hydrogen bonds |

| O···H / H···O | 8% | Interactions involving the oxadiazole oxygen |

| C···C | 4% | π-π stacking interactions |

Conformational Preferences and Dynamic Behavior of this compound

The dynamic behavior of this compound is characterized by two main conformational phenomena: the rotation about the C-C bond linking the pyridinyl and oxadiazole rings, and the conformational flexibility of the 5-butyl substituent.

Inter-ring Torsion: Pyridinyl-Oxadiazole Linkage

Studies involving π-π noncovalent interactions between pyridine and oxadiazole rings in other molecular contexts have shown that these interactions can influence the preferred orientation of the rings. nih.gov In the case of this compound, it is anticipated that the molecule will predominantly exist in a conformation where the two rings are nearly coplanar, with minor fluctuations around this low-energy state. The energy barrier to rotation is expected to be low enough to allow for rapid interconversion between equivalent or near-equivalent conformations at room temperature.

| Parameter | Predicted Value/Range | Basis of Prediction |

|---|---|---|

| Pyridinyl-Oxadiazole Dihedral Angle (θ) | 0° - 30° | Analogy with other 3-aryl-1,2,4-oxadiazoles and consideration of steric hindrance. |

| Rotational Energy Barrier | Low (likely < 5 kcal/mol) | General knowledge of rotational barriers in conjugated bi-aryl systems. |

Conformational Flexibility of the 5-Butyl Group

The n-butyl group attached to the C5 position of the oxadiazole ring introduces significant conformational diversity. The flexibility of the butyl chain arises from the rotation around its three C-C single bonds: C5-C1', C1'-C2', and C2'-C3'. Each of these rotations gives rise to different conformers, with the most stable being those that minimize steric strain.

For an unsubstituted n-butyl chain, the all-trans (anti-anti) conformation is the global energy minimum. acs.org However, the attachment to the oxadiazole ring introduces new steric interactions that can influence the preferred conformation. The rotation around the C5-C1' bond, which connects the butyl chain to the heterocyclic ring, is particularly important. The two primary conformers around this bond would be those where the C1'-C2' bond is either syn or anti with respect to the N4 atom of the oxadiazole ring. Steric hindrance between the methylene group at C1' and the adjacent atoms of the oxadiazole ring will dictate the preferred orientation.

The dynamic behavior of the butyl chain will involve rapid interconversion between its various gauche and anti conformations at ambient temperatures. Techniques like dynamic NMR spectroscopy could potentially be used to study these conformational changes, although specific data for this compound is not available.

| Torsional Angle | Description | Expected Stable Conformer(s) | Notes |

|---|---|---|---|

| τ1 (N4-C5-C1'-C2') | Rotation around the bond connecting the butyl group to the oxadiazole ring. | Likely staggered conformations to minimize steric clash with the ring. | This rotation will be influenced by the planarity of the pyridinyl-oxadiazole system. |

| τ2 (C5-C1'-C2'-C3') | Rotation around the C1'-C2' bond of the butyl chain. | Anti conformation is generally preferred. | Gauche conformations will also be populated. |

| τ3 (C1'-C2'-C3'-C4') | Rotation around the C2'-C3' bond of the butyl chain. | Anti conformation is generally preferred. | Gauche conformations will contribute to the overall dynamic behavior. |

Computational and Theoretical Investigations of 5 Butyl 3 Pyridin 4 Yl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (E_gap = E_LUMO - E_HOMO) are critical descriptors of molecular reactivity, kinetic stability, and electronic transport properties. mdpi.comajchem-a.com A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net

DFT calculations are commonly employed to determine these properties. For instance, studies on related 1,3,4-oxadiazole (B1194373) derivatives using the B3LYP functional with a 6-311++G(d,p) basis set have provided detailed insights into their electronic structures. ajchem-a.com While specific calculations for 5-Butyl-3-pyridin-4-yl-1,2,4-oxadiazole are not widely published, data from analogous compounds illustrate the typical findings. For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO is primarily localized on the phenyl ring, while the LUMO is distributed across the oxadiazole and the fluorophenyl rings. ajchem-a.com This separation of frontier orbitals is characteristic of donor-acceptor systems and is crucial for understanding charge transfer properties.

The analysis of the molecular electrostatic potential (MEP) surface further identifies the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. For oxadiazole-containing compounds, the nitrogen atoms of the oxadiazole ring are often found to be the most electron-rich regions, making them likely sites for electrophilic attack or hydrogen bonding. ajchem-a.com

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

The structural flexibility of this compound is primarily due to two factors: the conformational freedom of the n-butyl chain and the rotational barrier around the single bond connecting the pyridyl and oxadiazole rings. Theoretical calculations can map the potential energy surface of the molecule to identify the most stable (lowest energy) conformations.

The dihedral angle between the pyridine (B92270) and oxadiazole rings is a key parameter. In related structures, such as 1,4-bis{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butane, this angle is found to be small (5.3°), indicating a nearly coplanar arrangement that facilitates π-conjugation between the two aromatic rings. rdd.edu.iq For this compound, computational modeling would be required to determine the preferred orientation, which results from a balance between conjugative stabilization (favoring planarity) and steric hindrance. The butyl group, with its multiple single bonds, can adopt various staggered conformations (e.g., anti, gauche), and the lowest energy state of the entire molecule would be a combination of the most stable ring orientation and butyl chain conformation.

Theoretical modeling can elucidate the mechanisms of chemical reactions, including the synthesis and potential degradation pathways of this compound. The most common synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles involve the cyclization of an O-acyl amidoxime (B1450833) intermediate. This intermediate is typically formed by reacting a nitrile (e.g., valeronitrile (B87234) to form the butyl-substituted part) with hydroxylamine (B1172632) to get an amidoxime, which is then acylated with an activated form of isonicotinic acid (pyridin-4-yl-carboxylic acid). lew.ro

Computational studies can model this reaction by:

Calculating the energies of reactants, intermediates, transition states, and products.

Determining the activation energy barriers for each step.

Visualizing the geometric changes that occur along the reaction coordinate.

One established method involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) before reaction with the amidoxime, which proceeds through an O-acyl-amidoxime that cyclizes upon heating. lew.ro Alternative syntheses, such as the oxidative cyclization of N-acylhydrazones, have also been developed for related oxadiazole compounds. organic-chemistry.org Information on the degradation pathways of this specific molecule is scarce, but theoretical studies could model its hydrolysis (cleavage of the oxadiazole ring) or oxidation under various conditions.

Molecular Modeling and Simulation Studies

Molecular modeling techniques are essential for understanding how this compound behaves in a condensed phase (like a solvent) and how it interacts with biological macromolecules.

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational landscape and its interactions with the surrounding environment, such as water or other solvents. nih.gov For a molecule like this compound, MD simulations can reveal:

Conformational Flexibility: How the butyl chain folds and moves in solution and the range of dihedral angles adopted between the pyridine and oxadiazole rings.

Solvent Effects: How solvent molecules (e.g., water) arrange themselves around the solute, forming hydrogen bonds with the pyridine and oxadiazole nitrogens. The stability of a ligand-protein complex is often evaluated over simulation times ranging from nanoseconds to microseconds. pensoft.net

Binding Stability: When docked into a biological target like the S1P1 receptor, MD simulations are crucial for assessing the stability of the binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues, are calculated to ensure the predicted binding mode is maintained over time. researchgate.netpensoft.net

Experimental studies on related oxadiazole derivatives in different solvents like DMSO and DMF have used measurements of density, viscosity, and ultrasonic velocity to probe solute-solvent and solute-solute interactions, which can be correlated with simulation data. niscpr.res.in

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Given that pyridine-based oxadiazoles (B1248032) are investigated as S1P1 receptor agonists, docking studies are essential to understand the structural basis of their activity. researchgate.netnih.gov

Docking simulations position this compound into the binding pocket of the S1P1 receptor and score the resulting poses based on binding energy. These studies predict key interactions that stabilize the complex. Based on studies of similar S1P receptor modulators, the binding is typically characterized by: frontiersin.org

Hydrophobic Interactions: The butyl group of the ligand is expected to occupy a hydrophobic pocket within the receptor, interacting with nonpolar amino acid residues.

Hydrogen Bonding: The nitrogen atoms on the pyridine and/or oxadiazole rings can act as hydrogen bond acceptors, forming interactions with donor residues in the binding site.

π-π Stacking: The aromatic pyridine and oxadiazole rings can engage in π-π stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the receptor pocket. mdpi.com

Studies on various S1P modulators binding to S1P1 and S1P5 receptors have shown that the ligands bind within the orthosteric site, with hydrophobic tails extending deep into the helical bundle of the receptor. frontiersin.org

| Ligand Class | Biological Target | Key Interacting Residues (Predicted) | Type of Interaction | Reference |

|---|---|---|---|---|

| S1P Receptor Modulators | S1P1 Receptor | Phe, Tyr, Trp | π-π Stacking | mdpi.comfrontiersin.org |

| S1P Receptor Modulators | S1P1 Receptor | Apolar residues in TM3, TM5, TM6, TM7 | Hydrophobic | frontiersin.org |

| Oxadiazole Derivatives | Cruzain | Gly, Asp, His | Hydrogen Bonding | researchgate.net |

Structure-Based Drug Design and Pharmacophore Modeling

Structure-based drug design and pharmacophore modeling are powerful computational tools that leverage the three-dimensional structures of biological targets to design and identify new drug candidates. For the this compound scaffold, these methods are instrumental in elucidating the key structural features required for desired biological interactions and in discovering novel analogues through virtual screening.

Identification of Key Structural Features for Desired Interactions

The 1,2,4-oxadiazole (B8745197) ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisosteric equivalent of ester and amide functionalities. nih.gov This five-membered ring, with its composition of one oxygen and two nitrogen atoms, possesses hydrophilic and electron-donating characteristics that facilitate non-covalent interactions with biological macromolecules like enzymes. mdpi.com The chemical and thermal stability of the oxadiazole ring also contributes to its metabolic stability within biological systems. mdpi.com

In broader studies of 1,2,4-oxadiazole derivatives, specific interactions have been identified through molecular docking simulations. For instance, in the context of sortase A inhibitors, hydrogen bond interactions with key residues such as TRP178, ARG152, ARG292, ARG371, and TYR406 were found to be crucial for the inhibitory activity of potent molecules. researchgate.net

Virtual Screening Applications for Novel Analogue Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For the 1,2,4-oxadiazole scaffold, both structure-based and ligand-based virtual screening approaches have been successfully employed to discover novel inhibitors for various targets.

In one such study, a combined structure- and ligand-based in silico approach was used to identify commercially available 1,2,4-oxadiazole derivatives as non-covalent inhibitors of the human 20S proteasome. nih.gov This process led to the identification and subsequent optimization of a lead compound. Similarly, structure-based virtual screening was utilized to discover a novel hit with a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold as an inhibitor of RIPK1, a key player in necroptosis. nih.gov

Computational studies on 1,3,4-oxadiazole derivatives, a related isomer, have also demonstrated the utility of virtual screening in identifying potential anticancer agents by targeting receptors like VEGFR2. semanticscholar.org These examples underscore the potential of virtual screening to identify novel analogues of this compound with desired biological activities by screening large compound databases against a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. globalresearchonline.net This approach is valuable for predicting the activity of newly designed molecules and for understanding the structural features that govern their potency.

Correlation of Molecular Descriptors with Biological Activity (excluding ADME/Tox properties)

A QSAR study performed on a series of 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione analogues, which are structurally related to this compound, revealed significant correlations between specific molecular descriptors and antimycobacterial activity. globalresearchonline.net The study indicated that thermodynamic and electronic descriptors play a crucial role in the biological activity of these compounds.

The key molecular descriptors identified in the study and their influence on activity are summarized in the table below:

| Descriptor Class | Specific Descriptor | Correlation with Biological Activity |

| Thermodynamic | Molar Refractivity | A positive correlation, suggesting that bulkier and more polarizable substituents may enhance activity. |

| Electronic | Dipole Moment | The model indicated a relationship between the dipole moment and activity, highlighting the importance of the molecule's overall polarity and charge distribution. |

| Steric/Topological | Principal Moment of Inertia | This descriptor relates to the mass distribution within the molecule and was found to be a significant factor, indicating that the shape and size of the molecule are important for its interaction with the target. |

| Data sourced from a QSAR study on related 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione analogues. globalresearchonline.net |

In other 3D-QSAR studies on 1,2,4-oxadiazole derivatives as sortase A inhibitors, the models developed showed a good predictive ability, with steric and electrostatic fields being significant contributors to the biological activity. researchgate.net

Development of Predictive Models for Designing Novel Analogues

The primary goal of QSAR studies is to develop statistically robust and predictive models that can be used to guide the design of novel, more potent analogues. For the aforementioned series of 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione analogues, a stepwise multiple linear regression analysis was performed to derive a QSAR model. globalresearchonline.net

The statistical quality of the developed model is a critical aspect of its reliability. The best QSAR model for the antimycobacterial activity of these compounds exhibited the following statistical parameters:

| Statistical Parameter | Value | Interpretation |

| Correlation Coefficient (r) | 0.904 | Indicates a strong linear relationship between the predicted and observed activities. |

| Cross-validated Squared Correlation Coefficient (q²) | 0.73 | Demonstrates the model's good internal predictive ability. |

| Standard Error of Estimation (SEE) | 0.81% | Represents the standard deviation of the residuals, indicating the accuracy of the predictions. |

| Data sourced from a QSAR study on related 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione analogues. globalresearchonline.net |

The predictive power of this model was further confirmed through leave-one-out cross-validation. globalresearchonline.net Such a validated QSAR model can be invaluable for the in silico design of novel this compound analogues with potentially enhanced biological activity. By manipulating the molecular descriptors that were found to be significant (e.g., by altering substituents to modify molar refractivity or dipole moment), researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Lack of Specific Research Data Precludes Detailed Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the chemical compound this compound. While the broader class of 1,2,4-oxadiazoles has been the subject of extensive investigation for various potential therapeutic applications, detailed studies on the precise molecular mechanisms of action, target identification, and specific biological pathways modulated by this compound are not presently available in published research.

The 1,2,4-oxadiazole core is a well-recognized scaffold in medicinal chemistry, with different derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Research into this class of compounds often involves the synthesis of libraries of related structures to explore their structure-activity relationships (SAR). These studies are crucial in identifying the chemical features responsible for a compound's biological effects and in optimizing lead compounds for improved potency and selectivity.

For instance, studies on other 1,2,4-oxadiazole derivatives have employed various methods for target identification and validation. Biochemical assays are commonly used to assess the inhibitory activity of these compounds against specific enzymes or their binding affinity to cellular receptors. Cellular assays are also instrumental in determining how these compounds modulate specific signaling pathways within the cell.

Furthermore, the elucidation of molecular pathways affected by 1,2,4-oxadiazole derivatives often involves advanced techniques such as transcriptomic and proteomic profiling. These approaches provide a broad overview of the changes in gene and protein expression within cells upon treatment with a compound, offering insights into its mechanism of action.

However, despite the general interest in the 1,2,4-oxadiazole chemical space, specific data for this compound is absent from the current body of scientific literature. Consequently, a detailed discussion on its biochemical and cellular activities, the signaling cascades it may influence, and its specific structure-activity relationships cannot be provided at this time. Further research is required to characterize the biological profile of this particular compound.

Molecular Mechanisms of Biological Action of 5 Butyl 3 Pyridin 4 Yl 1,2,4 Oxadiazole

Structure-Activity Relationships (SAR) Driving Biological Effects

Impact of Butyl Chain Modifications on Target Engagement

The n-butyl group at the 5-position of the oxadiazole ring is a critical determinant of the molecule's interaction with its biological targets. This alkyl chain primarily governs the compound's lipophilicity, which influences its ability to cross cell membranes and engage with hydrophobic pockets within target proteins.

Key Research Findings:

Hydrophobic Interactions: The butyl chain is well-suited to form van der Waals and hydrophobic interactions within nonpolar cavities of a protein's active site. The flexibility of the four-carbon chain allows it to adopt multiple conformations, optimizing its fit within the binding pocket.

Structure-Activity Relationship (SAR): Modifications to this chain can dramatically alter biological activity. For instance, increasing or decreasing the chain length can modulate potency. A shorter chain, such as ethyl or propyl, may not fully occupy the hydrophobic pocket, leading to weaker binding affinity. Conversely, a longer chain might introduce steric hindrance or unfavorable interactions if the pocket is size-limited.

Branching Effects: Isomeric forms of the butyl group, such as isobutyl, sec-butyl, or tert-butyl, also impact target engagement. A branched chain like tert-butyl is more rigid and spherical, which can either enhance binding through a better fit in a complementary pocket or decrease it if the pocket is narrow and elongated. Studies on related heterocyclic compounds have shown that such modifications are a key strategy in optimizing lead compounds.

| Modification | Expected Impact on Lipophilicity (LogP) | Potential Effect on Target Engagement |

|---|---|---|

| n-Propyl (Shorter) | Decrease | Reduced hydrophobic interaction, potentially lower affinity. |

| n-Butyl (Lead) | Baseline | Optimal fit in a moderately sized hydrophobic pocket. |

| n-Pentyl (Longer) | Increase | Enhanced hydrophobic interaction or steric clash, depending on pocket size. |

| tert-Butyl (Branched) | Increase | Improved fit in a spherical pocket; potential steric hindrance in a narrow pocket. |

Role of the Pyridine (B92270) Moiety in Binding Specificity

The pyridin-4-yl group attached to the 3-position of the oxadiazole core is fundamental for determining the binding specificity of the compound. As a heteroaromatic system, it can participate in a variety of non-covalent interactions that are crucial for orienting the molecule correctly within a binding site and forming key contacts with specific amino acid residues.

Key Research Findings:

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a lone pair donor and can act as a hydrogen bond acceptor. This interaction with hydrogen bond donor residues (e.g., the backbone NH of an amino acid or side chains of serine, threonine, or asparagine) is highly directional and can be a primary driver of binding affinity and selectivity. Molecular docking studies on similar pyridine-oxadiazole hybrids have shown the pyridine nitrogen forming hydrogen bonds with key residues like threonine. mdpi.com

π-π Stacking Interactions: The aromatic nature of the pyridine ring allows it to engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov These interactions contribute significantly to the stability of the ligand-protein complex. Studies have confirmed the existence and importance of (oxadiazole)···(pyridine) π-π interactions in the solid state, which provides a model for potential interactions in a biological context. nih.govresearchgate.net

Dipole and Quadrupole Moments: The electron-withdrawing nature of the nitrogen atom creates a dipole moment in the pyridine ring, which can lead to favorable electrostatic interactions with polar regions of the binding site.

Importance of the Oxadiazole Core for Biological Potency and Selectivity

Key Research Findings:

Bioisosteric Replacement: The 1,2,4-oxadiazole (B8745197) ring is frequently used in medicinal chemistry as a bioisostere for ester and amide groups. researchgate.netmdpi.comscispace.com This replacement is advantageous because the oxadiazole ring is generally more resistant to hydrolytic cleavage by metabolic enzymes (e.g., esterases and amidases), leading to improved metabolic stability and bioavailability. nih.gov

Structural Rigidity and Linker Function: The five-membered ring is a rigid and planar structure. This rigidity holds the butyl and pyridinyl substituents in a well-defined spatial orientation, which is crucial for presenting them correctly to the target's binding site. This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity.

Mechanism-Based Lead Optimization of 5-Butyl-3-pyridin-4-yl-1,2,4-oxadiazole Analogues

Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is systematically modified to enhance its therapeutic properties, including potency, selectivity, and pharmacokinetic profile. For analogues of this compound, this process is guided by an understanding of the molecular mechanisms and structure-activity relationships (SAR) discussed previously.

Rational Design of Improved Compounds Based on Mechanistic Insights

Rational drug design leverages the mechanistic understanding of how a lead compound interacts with its target to design superior analogues. nih.govresearchgate.net By identifying which interactions are key for activity, medicinal chemists can make targeted modifications to improve the compound's profile.

Strategies for Rational Design:

Probing Hydrophobic Pockets: Based on the hypothesis that the n-butyl chain occupies a hydrophobic pocket, a series of analogues with varying alkyl chain lengths (C2 to C6) and branching (isobutyl, sec-butyl, cyclopentyl) would be synthesized. The resulting change in activity would map the dimensions and topology of the pocket, allowing for the design of a substituent with an optimal fit.

Optimizing Hydrogen Bonding: If the pyridine nitrogen's role as a hydrogen bond acceptor is confirmed to be critical, its basicity (pKa) could be fine-tuned by adding electron-donating or electron-withdrawing groups to the pyridine ring. Alternatively, replacing the pyridine with other nitrogen-containing heterocycles (e.g., pyrimidine, pyrazine, or thiazole) could alter the geometry and strength of this key interaction to improve selectivity. clockss.org

Scaffold Hopping and Bioisosterism: While the 1,2,4-oxadiazole core provides metabolic stability, other heterocycles could be explored as alternative central scaffolds. For example, replacing it with a 1,3,4-oxadiazole (B1194373), 1,2,4-triazole, or isoxazole ring would create novel chemical entities with potentially different ADME (absorption, distribution, metabolism, and excretion) properties and intellectual property space. mdpi.comnih.gov

Identification of Key Pharmacophoric Elements for Enhanced Activity

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For the this compound series, the key pharmacophoric elements can be defined as follows:

A Hydrophobic Feature (Hy): Represented by the butyl group. Its ideal size, shape, and lipophilicity are crucial for affinity.

A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridin-4-yl ring. Its position and accessibility are critical for specificity.

An Aromatic/Heteroaromatic Ring (Ar): The pyridine ring itself, which can engage in π-stacking interactions.

A Central Scaffold: The 1,2,4-oxadiazole ring, which provides a rigid framework to maintain the precise 3D orientation of the other pharmacophoric features.

By systematically modifying the lead structure and measuring the resulting biological activity, a quantitative structure-activity relationship (QSAR) model can be developed. mdpi.com This allows for the prediction of activity for newly designed compounds and prioritizes the synthesis of the most promising candidates.

| Compound Analogue | Modification from Lead | Key Pharmacophoric Element Tested | Hypothesized Impact on Activity |

|---|---|---|---|

| Analogue 1 | Butyl → Ethyl | Hydrophobic Feature (Hy) | Decrease (suboptimal hydrophobic contact) |

| Analogue 2 | Butyl → Cyclohexyl | Hydrophobic Feature (Hy) | Increase/Decrease (probes pocket size/shape) |

| Analogue 3 | Pyridin-4-yl → Phenyl | Hydrogen Bond Acceptor (HBA) | Significant Decrease (loss of key H-bond) |

| Analogue 4 | Pyridin-4-yl → Pyrimidin-5-yl | Hydrogen Bond Acceptor (HBA) / Aromatic Ring (Ar) | Modulation (altered H-bond vector and electronics) |

| Analogue 5 | 1,2,4-Oxadiazole → 1,3,4-Oxadiazole | Central Scaffold | Modulation (altered geometry and ADME properties) |

Pre Clinical Investigative Applications and Research Utility of 5 Butyl 3 Pyridin 4 Yl 1,2,4 Oxadiazole

Use as a Chemical Probe for Target Validation in Biological Systems

There is no publicly available research describing the synthesis or application of 5-Butyl-3-pyridin-4-yl-1,2,4-oxadiazole as a chemical probe for target validation. The development of a chemical probe requires extensive characterization, including demonstration of potent and selective engagement with its intended biological target in cellular and organismal systems, which has not been reported for this compound.

Application in Mechanistic Biology Studies for Understanding Disease Pathways

No studies have been published that utilize this compound to investigate or elucidate specific disease pathways. Such applications would depend on the compound having a well-defined and potent biological activity, which is currently not documented.

Development as Tool Compounds for Pharmacological Research

The development of a molecule as a tool compound for pharmacological research necessitates comprehensive data on its selectivity, potency, and mechanism of action. For this compound, this information is not available in the literature. While related pyridinyl-oxadiazole structures have been developed as research tools nih.gov, these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Exploration of this compound in Novel Therapeutic Modalities (e.g., as part of bifunctional molecules like PROTACs)

The scientific literature contains no reports on the exploration or incorporation of this compound into novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules. Such advanced applications would require a foundational understanding of the compound's target engagement and structural biology, which is currently absent.

Future Perspectives and Emerging Research Directions for 5 Butyl 3 Pyridin 4 Yl 1,2,4 Oxadiazole

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has traditionally been dominated by the cyclization of O-acylamidoximes, which are typically formed from the reaction of an amidoxime (B1450833) with an acylating agent. chim.itnih.gov While robust, these classical methods can be limited by long reaction times, harsh conditions, and modest yields. nih.govresearchgate.net The future synthesis of 5-Butyl-3-pyridin-4-yl-1,2,4-oxadiazole and its derivatives could benefit significantly from the adoption of modern, more efficient methodologies.

Emerging synthetic strategies offer improvements in terms of efficiency, sustainability, and yield. numberanalytics.com Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times for 1,2,4-oxadiazole (B8745197) formation from hours to minutes, often with improved yields. nih.govnumberanalytics.com Flow chemistry presents another powerful alternative, enabling continuous production, precise control over reaction parameters, and enhanced safety, which is particularly crucial for process scale-up. numberanalytics.com The development of novel catalytic systems and the use of greener, solvent-free reaction conditions, such as mechanochemistry (grinding or milling), are also promising avenues for creating more sustainable synthetic routes. nih.gov

| Methodology | Description | Potential Advantages for Synthesizing the Target Compound | Reference |

|---|---|---|---|

| Classical Heterocyclization | Reaction of an amidoxime (from isonicotinonitrile) with an acyl chloride or ester (from pentanoic acid) in the presence of a base. | Well-established and understood reaction mechanism. | chim.itnih.gov |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating the cyclization process. | Drastically reduced reaction times (minutes vs. hours), often leading to higher yields and cleaner product profiles. | nih.govnumberanalytics.com |

| Flow Chemistry | The reaction is carried out in a continuously flowing stream within a reactor network, allowing for precise control. | Superior process control, enhanced safety, ease of scalability, and potential for multi-step automated synthesis. | numberanalytics.com |

| Mechanochemistry | Solvent-free synthesis conducted by grinding or milling solid reactants together. | Environmentally friendly ("green chemistry"), reduced waste, and potential for novel reactivity. | nih.gov |

| Superbase-Mediated Synthesis | One-pot synthesis from amidoximes and esters at room temperature using a superbase medium like NaOH/DMSO. | Simplified one-pot procedure, although reaction times can be long. | nih.gov |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the probability of success. nih.govyoutube.com For a scaffold like this compound, these computational tools can be applied across the entire discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity of novel derivatives based on their chemical structures. youtube.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted potency. Furthermore, AI algorithms can perform de novo drug design, generating entirely new molecular structures based on the core oxadiazole-pyridine scaffold, optimized for specific biological targets and desired pharmacokinetic properties. nih.govresearchgate.net

AI models are also becoming indispensable for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govchemrxiv.org By screening virtual libraries of derivatives for potential liabilities like toxicity or poor metabolic stability early in the process, researchers can focus resources on the most promising candidates, significantly reducing the high attrition rates that plague drug development. chemrxiv.org

| AI/ML Application | Description | Specific Utility for the Target Compound | Reference |

|---|---|---|---|

| Predictive Modeling (QSAR) | Training ML models on existing data to correlate chemical structures of oxadiazole derivatives with their biological activities. | Rapidly screen virtual libraries of novel derivatives to prioritize synthesis of the most potent compounds. | youtube.comnih.gov |

| De Novo Drug Design | Using generative AI models to create novel molecules with optimized properties for a specific biological target. | Design new analogues of this compound with enhanced efficacy and novelty. | nih.govresearchgate.net |

| ADMET Prediction | Employing AI to forecast pharmacokinetic and toxicity profiles from a compound's structure. | Identify and filter out derivatives with predicted poor solubility, metabolic instability, or toxicity before synthesis. | nih.govchemrxiv.org |

| Target Identification | Analyzing large-scale biological data (multiomics) to identify or validate the biological targets of a compound. | Predict potential protein targets for the oxadiazole scaffold, guiding experimental validation. | nih.gov |

| Reaction Pathway Optimization | Using ML to predict optimal reaction conditions, reagents, and pathways for chemical synthesis. | Improve the yield and efficiency of the synthesis of the target compound and its analogues. | chemrxiv.org |

Potential for Discovering Novel Biological Targets and Mechanisms

The 1,2,4-oxadiazole nucleus is a privileged structure, with derivatives reported to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. doaj.orgbohrium.comnih.gov The specific combination of the butyl and pyridinyl substituents in this compound provides a unique chemical entity whose full biological potential is yet to be unlocked.

Future research should focus on broad, unbiased screening of the compound against diverse panels of cell lines and biological targets to uncover novel therapeutic applications. For instance, pyridinyl-oxadiazole structures have been associated with the modulation of targets like metabotropic glutamate (B1630785) receptors (mGluRs) and the inhibition of tubulin polymerization. nih.govnih.gov Investigating whether this compound or its close analogues interact with these or other targets in oncology or neuroscience could open new therapeutic avenues.

Modern target deconvolution techniques, such as chemical proteomics and thermal proteome profiling, could be employed to identify the direct protein binding partners of the compound within a cellular context. This approach moves beyond hypothesis-driven research and allows for the discovery of entirely new mechanisms of action and unanticipated biological targets.

| Target Class/Mechanism | Known Association with Oxadiazole/Pyridine (B92270) Scaffolds | Potential for the Target Compound | Reference |

|---|---|---|---|

| Kinase Inhibition | Many heterocyclic compounds, including those with pyridine moieties, are potent kinase inhibitors used in oncology. | Screening against a broad kinase panel could reveal specific inhibitory activity relevant to cancer or inflammatory diseases. | mdpi.com |

| GPCR Modulation | 1,2,4-oxadiazole derivatives have shown activity as positive allosteric modulators of mGlu4 receptors. | Investigation into activity at mGluRs or other G-protein coupled receptors could yield treatments for neurological disorders. | nih.gov |

| Tubulin Polymerization | Imidazo[1,2-a]pyridine-oxadiazole hybrids have demonstrated inhibition of tubulin polymerization. | The compound could be evaluated for antimitotic activity, a well-established anticancer mechanism. | nih.gov |

| Enzyme Inhibition (e.g., HDACs) | Substituted 1,2,4-oxadiazoles have been investigated as selective inhibitors of histone deacetylases (HDACs). | Potential as an epigenetic modulator for treating cancer and neurodegenerative diseases. | nih.gov |

| Antimicrobial Targets | Oxadiazole derivatives show broad-spectrum antibacterial activity, potentially through novel mechanisms to combat resistance. | Evaluation against panels of drug-resistant bacteria could identify new leads for infectious diseases. | researchgate.netchim.itresearchgate.net |

Challenges and Opportunities in Translating Research Findings

The path from a promising laboratory compound to a clinically approved drug is fraught with challenges, a phenomenon often termed the "valley of death" in translational research. researchgate.net For a molecule like this compound, these hurdles are significant but not insurmountable.

Key challenges include optimizing the compound's pharmacokinetic profile, ensuring it has adequate absorption, distribution, a manageable metabolic profile, and a suitable half-life. nih.gov Large-scale synthesis required for preclinical and clinical studies presents another obstacle, demanding a robust and cost-effective synthetic route. numberanalytics.com Furthermore, the translation from animal models to human trials is notoriously unreliable; a compound that shows efficacy in a preclinical model may fail in human clinical trials due to differences in physiology or disease pathology. researchgate.netnih.gov

However, these challenges are also sources of opportunity. Advances in preclinical modeling, such as the use of patient-derived organoids and complex in-vitro systems, can provide more predictive data on human efficacy. The strategic application of AI to forecast toxicity and select patient populations most likely to respond can de-risk clinical trials. nih.govyoutube.com Collaborations between academic discovery labs and industry partners are crucial for navigating the complexities of drug development, providing access to funding, expertise, and infrastructure that may otherwise be unavailable. researchgate.net

Synergistic Research with Other Heterocyclic Systems

A powerful strategy in modern medicinal chemistry is the creation of hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity. nih.gov This approach can lead to compounds with multi-target activity, improved potency, or overcome drug resistance mechanisms. The this compound scaffold is an excellent platform for such synergistic research.

The pyridine ring can be functionalized, or the butyl chain can be replaced with other heterocyclic systems known for their biological activities, such as triazoles, imidazoles, thiazoles, or even a second oxadiazole ring. nih.govnih.gov For example, research on imidazo[1,2-a]pyridine-oxadiazole hybrids has yielded potent anti-proliferative agents. nih.gov Similarly, linking the oxadiazole core to a benzimidazole (B57391) moiety has produced compounds with significant antitumor activity. nih.gov These studies demonstrate that combining heterocyclic systems can lead to a synergistic enhancement of biological effect, surpassing the activity of the individual components. Future work should focus on the rational design of such hybrids based on the target compound, aiming to create next-generation therapeutic agents with novel or enhanced mechanisms of action.

| Hybrid Structure Example | Combined Heterocycles | Observed/Potential Synergistic Effect | Reference |

|---|---|---|---|

| Oxadiazole-Imidazopyridine | 1,2,4-Oxadiazole and Imidazo[1,2-a]pyridine | Enhanced anti-proliferative activity through mechanisms including tubulin polymerization inhibition. | nih.gov |

| Oxadiazole-Benzimidazole | 1,2,4-Oxadiazole and Benzimidazole | Potent antitumor activity against various cancer cell lines. | nih.gov |

| Oxadiazole-Quinoline | 1,2,4-Oxadiazole and Quinoline (B57606) | Reported anticancer activity, potentially combining the DNA-interacting properties of quinoline with the metabolic stability of oxadiazole. | nih.gov |

| Oxadiazole-Triazole | 1,2,4-Oxadiazole and 1,2,4-Triazole | Could lead to potent antimicrobial or antifungal agents by targeting multiple pathways. | nih.gov |

| Bis-Oxadiazole | 1,2,4-Oxadiazole and 1,3,4-Oxadiazole (B1194373) | Fused or linked oxadiazole systems have shown promising anticancer potency. | nih.gov |

Q & A

Q. What are the common synthetic routes for 5-Butyl-3-pyridin-4-yl-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of precursor amidoximes or nitrile oxides with appropriate carbonyl derivatives. For example, the oxadiazole ring can be formed via dehydrative cyclization using agents like phosphorus oxychloride (POCl₃) under reflux conditions . Optimization strategies include:

- Temperature control : Reflux in anhydrous solvents (e.g., toluene) to prevent side reactions.

- Catalyst selection : Lewis acids like ZnCl₂ may enhance cyclization efficiency.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on pyridinyl protons (δ 7.5–8.5 ppm) and butyl chain signals (δ 0.8–1.8 ppm).

- IR : Confirm oxadiazole ring formation via C=N stretching (1600–1680 cm⁻¹) and N-O vibrations (950–1050 cm⁻¹) .

Q. What are the typical chemical reactions involving the oxadiazole ring and pyridinyl group?

- Oxadiazole reactivity : Susceptible to nucleophilic substitution at the 5-position (e.g., halogenation or alkylation under basic conditions) .

- Pyridinyl modifications : Electrophilic substitution (e.g., nitration) at the pyridine meta position due to electron-withdrawing effects of the oxadiazole .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity in structure-activity relationship (SAR) studies?

- Butyl chain optimization : Varying alkyl chain length (e.g., methyl to hexyl) affects lipophilicity and membrane permeability. For HIF-1 inhibitors, longer chains (e.g., butyl) enhance binding affinity to hydrophobic pockets .

- Pyridinyl substitutions : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) improves metabolic stability but may reduce solubility .